

Application of Vacuum-Grade Ferroniobium for Turbine Blade Superalloys

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ferroniobium**

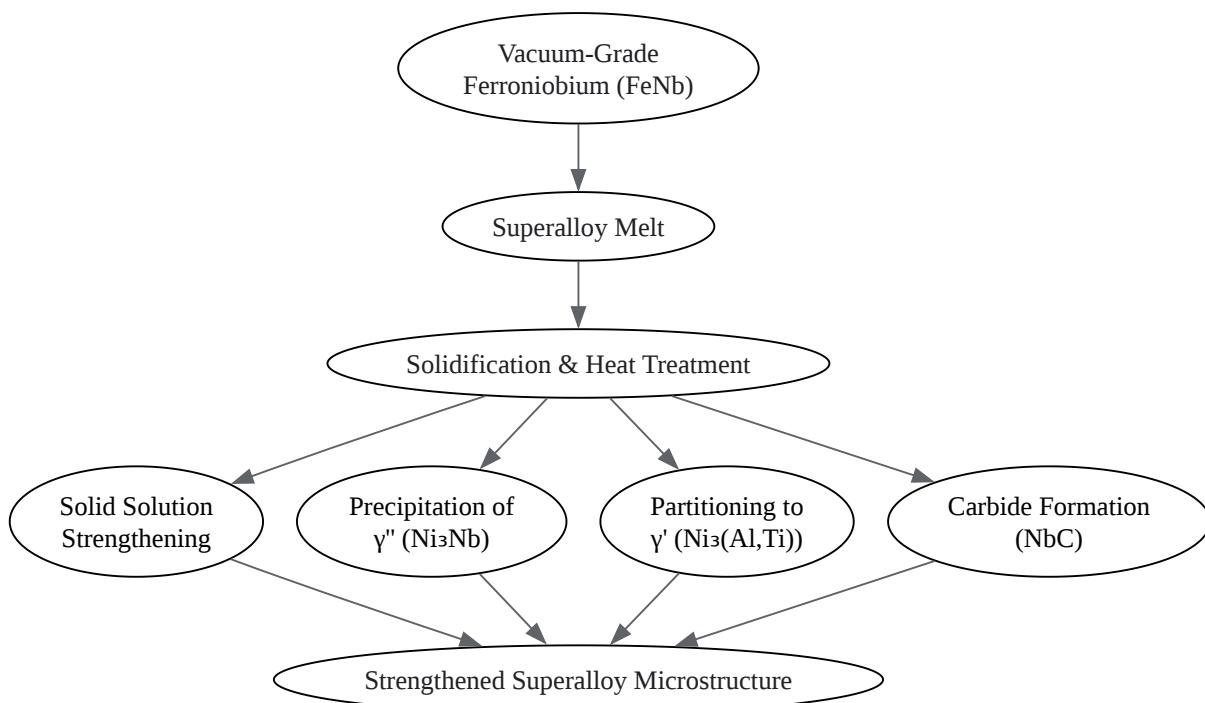
Cat. No.: **B13753430**

[Get Quote](#)

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Vacuum-grade **ferroniobium** is a critical alloying element in the production of high-performance nickel-based and iron-nickel-based superalloys used in the manufacturing of turbine blades for jet engines and land-based gas turbines.[1][2] The addition of niobium significantly enhances the mechanical properties of these superalloys at elevated temperatures, which is crucial for the demanding operating conditions of gas turbines.[3][4] Niobium contributes to increased tensile strength, creep resistance, and fatigue life primarily through solid solution strengthening and the precipitation of strengthening phases.[3][5][6]


This document provides detailed application notes and experimental protocols for the utilization of vacuum-grade **ferroniobium** in the development and testing of turbine blade superalloys.

Role of Niobium in Superalloy Strengthening

Niobium imparts its beneficial properties to superalloys through several key mechanisms:

- Solid Solution Strengthening: Niobium atoms, with their large atomic radius, create lattice distortion when dissolved in the nickel-based matrix, which impedes dislocation movement and thus strengthens the alloy.[3][5][7]

- **Precipitation Strengthening:** Niobium is a primary former of the gamma double prime (γ'') phase (Ni_3Nb), a key strengthening precipitate in many nickel-based superalloys like Inconel 718.[3][6] It also partitions to the gamma prime (γ') phase ($\text{Ni}_3(\text{Al},\text{Ti})$), further enhancing its strengthening effect.[3][5] The γ'' phase has a body-centered tetragonal (BCT) crystal structure that is coherent with the face-centered cubic (FCC) matrix, creating significant coherency strains that effectively resist dislocation motion.
- **Carbide Formation:** Niobium is a strong carbide former, creating stable MC-type carbides (where M can be Nb, Ti, etc.). These carbides can form at grain boundaries and within the grains, contributing to grain size control and providing additional strengthening.[3]

[Click to download full resolution via product page](#)

Data Presentation

Chemical Composition of Vacuum-Grade Ferroniobium

The chemical composition of vacuum-grade **ferroniobium** is critical to ensure the purity of the resulting superalloy. The following table provides typical specifications for various grades.

Element	Low-Alloy Steel Grade (%)	Alloy and Stainless Steel Grade (%)	High-Purity (Vacuum) Grade (%)
Niobium (Nb)	60.0 - 70.0	60.0 - 70.0	63.0 min
Iron (Fe)	Balance	Balance	Balance
Silicon (Si)	2.5 max	2.0 max	0.25 max
Aluminum (Al)	2.0 max	1.5 max	1.5 max
Carbon (C)	0.20 max	0.15 max	0.05 max
Phosphorus (P)	0.15 max	0.10 max	0.01 max
Sulfur (S)	0.15 max	0.10 max	0.01 max
Tantalum (Ta)	-	-	0.20 max

Note: Specific compositions may vary by supplier.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)[\[12\]](#)

Effect of Niobium Content on Mechanical Properties of Inconel 718

The following table summarizes the effect of varying niobium content on the room temperature and elevated temperature mechanical properties of Inconel 718.

Niobium (wt.%)	Temperature (°C)	Yield Strength (MPa)	Ultimate Tensile Strength (MPa)	Elongation (%)
4.9 (as-built)	25	-	801.5	20.6
9.0 (as-built)	25	-	-	-
4.75-5.5	25	1034	1275	-
9.0 (direct aged)	25	-	1598.3	-
5.02 (20% cold rolled & aged)	25	1202	1348	11
5.02 (50% cold rolled & aged)	25	1512	1645	3.8
~5.0	550	-	-	-
~5.0	650	-	-	-
~5.0	750	-	-	-

Note: The mechanical properties are highly dependent on the thermomechanical processing of the alloy. The data presented is a compilation from various studies and processing conditions.
[\[3\]](#)[\[13\]](#)[\[14\]](#)[\[15\]](#)

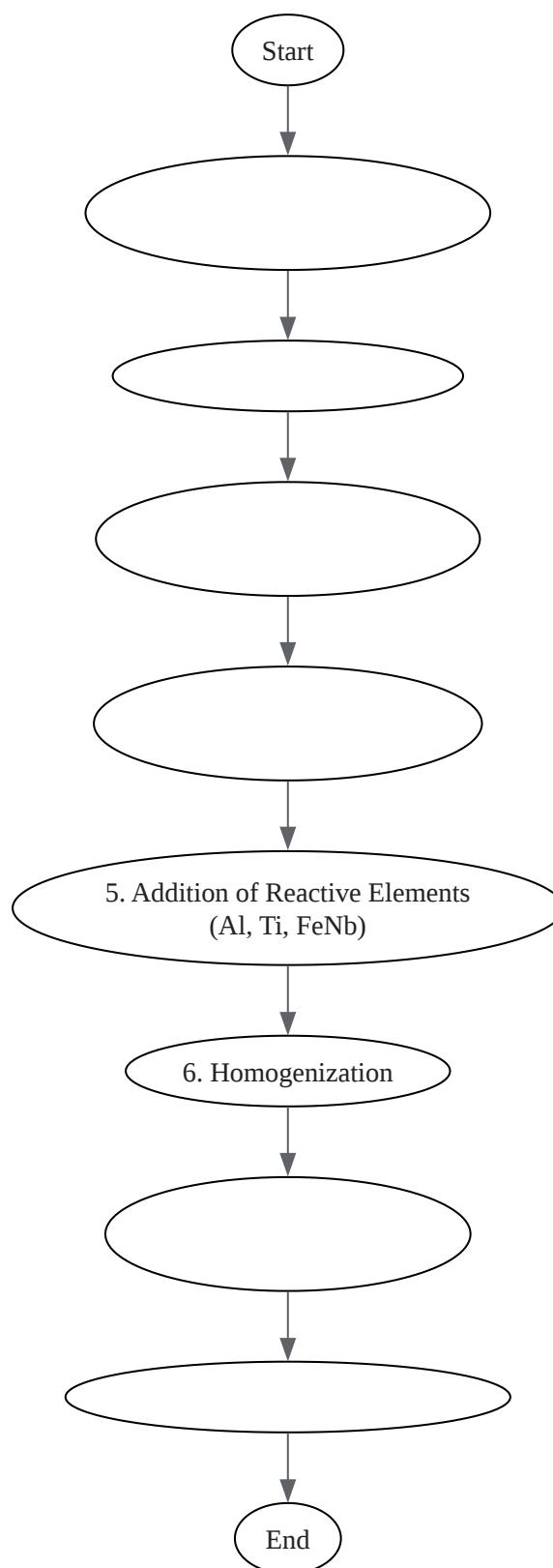
Experimental Protocols

Laboratory-Scale Vacuum Induction Melting (VIM) of Inconel 718

This protocol outlines the steps for producing a laboratory-scale ingot of Inconel 718 using a vacuum induction furnace.

Materials and Equipment:

- High-purity raw materials (Nickel, Chromium, Iron, Molybdenum, Titanium, Aluminum, etc.)
- Vacuum-grade **ferroniobium**


- Ceramic crucible (e.g., Al₂O₃, ZrO₂, MgO)[16][17]
- Vacuum induction furnace with a power supply (e.g., 15 kW) and vacuum system (rotary and diffusion pumps) capable of reaching at least 10⁻⁴ mbar.[18]
- Ingot mold (e.g., copper or graphite)
- Optical pyrometer or thermocouple for temperature monitoring
- Protective atmosphere (high-purity argon)

Procedure:

- Raw Material Preparation:
 - Calculate the required weight of each element based on the desired final composition of Inconel 718.
 - Clean all raw materials to remove surface oxides and contaminants. This can be done by mechanical abrasion followed by ultrasonic cleaning in a solvent like acetone or ethanol.
 - Thoroughly dry the cleaned materials in an oven.
- Furnace Preparation and Charging:
 - Inspect the ceramic crucible for any cracks or defects.
 - Place the raw materials into the crucible in a specific order to promote efficient melting. A common practice is to place the higher melting point elements at the bottom and the more reactive elements on top. A typical charging sequence is: Ni, Fe, Cr, Mo, followed by the remaining Ni. The more reactive elements like Al, Ti, and **ferroniobium** are added later. [19]
- Melting and Refining:
 - Place the charged crucible inside the induction coil of the VIM furnace.
 - Evacuate the furnace chamber to a pressure of at least 10⁻³ mbar.

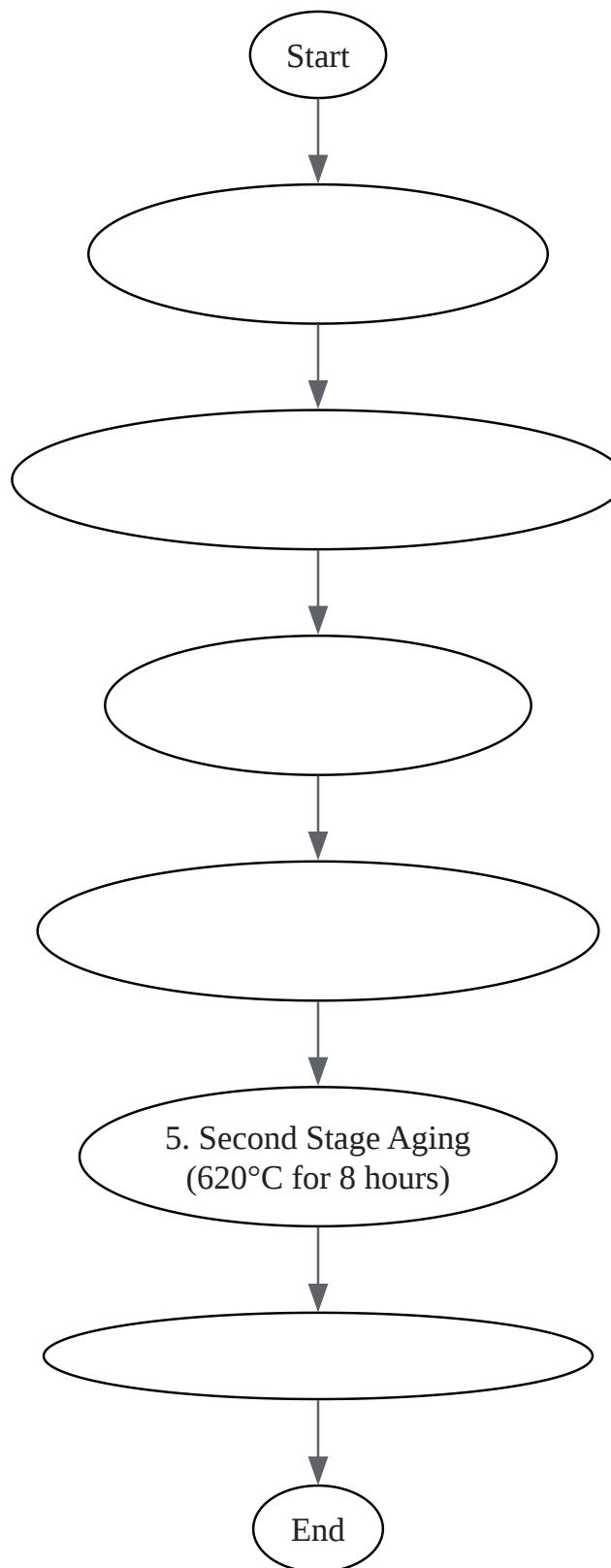
- Begin heating the charge by applying power to the induction coil.
- Once the charge is fully molten, hold the temperature at approximately 1500-1550°C.[19]
- During this refining stage, dissolved gases will be removed from the melt.
- Introduce a partial pressure of high-purity argon into the chamber to suppress the vaporization of volatile elements.

- Alloying:
 - Reduce the power to slightly lower the melt temperature.
 - Add the more reactive elements, including aluminum, titanium, and vacuum-grade **ferroniobium**, to the melt. This is often done through a vacuum-sealed charging port.
 - Increase the power to raise the temperature and ensure the complete dissolution and homogenization of the added elements.
- Pouring:
 - Once the melt is fully homogenized and at the desired pouring temperature (typically around 1450°C for Inconel 718), tilt the crucible to pour the molten superalloy into the preheated ingot mold.[17]
 - The pouring should be done under vacuum or a partial pressure of argon to prevent contamination.
- Solidification and Cooling:
 - Allow the ingot to solidify and cool under vacuum or an inert atmosphere.
 - Once cooled to a safe handling temperature, the ingot can be removed from the furnace.

[Click to download full resolution via product page](#)

Heat Treatment Protocol for Inconel 718

The following is a standard two-step heat treatment for Inconel 718 to achieve a desirable combination of tensile strength, creep resistance, and ductility.


Equipment:

- High-temperature furnace with a controlled atmosphere (vacuum or inert gas) or air furnace.
- Quenching medium (water or forced air).

Procedure:

- Solution Annealing:
 - Place the Inconel 718 component in the furnace.
 - Heat to a temperature between 925°C and 1065°C. A common temperature is 980°C.[[20](#)][[21](#)]
 - Hold at this temperature for 1-2 hours to dissolve the strengthening phases and homogenize the microstructure.[[21](#)][[22](#)]
 - Rapidly cool the component to room temperature. This can be achieved by water quenching or forced air cooling.[[1](#)][[20](#)][[21](#)]
- Precipitation Hardening (Aging):
 - Step 1 (First Stage Aging):
 - Heat the solution-annealed component to 720°C.
 - Hold at 720°C for 8 hours.[[21](#)][[22](#)]
 - Furnace cool at a controlled rate (e.g., 55°C/hour) to 620°C.[[1](#)]
 - Step 2 (Second Stage Aging):

- Hold at 620°C for a total aging time of 8 hours (including the cooling time from the first stage).[21][22]
- Air cool the component to room temperature.[1][21]

[Click to download full resolution via product page](#)

Mechanical Testing Protocols

Standard: ASTM E8/E8M - Standard Test Methods for Tension Testing of Metallic Materials.[\[23\]](#)
[\[24\]](#)[\[25\]](#)[\[26\]](#)[\[27\]](#)

Equipment:

- Universal Testing Machine (UTM) with appropriate load cell capacity.
- Extensometer for accurate strain measurement.
- High-temperature furnace for elevated temperature tests.

Procedure:

- Specimen Preparation:
 - Machine tensile specimens from the heat-treated superalloy material according to the dimensions specified in ASTM E8/E8M.
 - Measure and record the initial dimensions of the specimen's gauge section.
- Test Execution:
 - Mount the specimen in the grips of the UTM.
 - Attach the extensometer to the gauge section of the specimen.
 - If conducting an elevated temperature test, heat the specimen to the desired temperature and allow it to stabilize.
 - Apply a uniaxial tensile load to the specimen at a constant strain rate as specified in the standard.
 - Record the load and extension data continuously until the specimen fractures.
- Data Analysis:

- From the load-extension curve, calculate the yield strength (0.2% offset), ultimate tensile strength, and elongation.
- Measure the final cross-sectional area of the fractured specimen to determine the reduction of area.

Standard: ASTM E139 - Standard Test Methods for Conducting Creep, Creep-Rupture, and Stress-Rupture Tests of Metallic Materials.[\[28\]](#)[\[29\]](#)[\[30\]](#)[\[31\]](#)[\[32\]](#)

Equipment:

- Creep testing machine capable of applying a constant load for extended periods.
- High-temperature furnace with precise temperature control.
- Extensometer or other strain measurement device.

Procedure:

- Specimen Preparation:
 - Prepare creep specimens as per ASTM E139 specifications.
 - Measure and record the initial dimensions.
- Test Execution:
 - Mount the specimen in the creep testing machine.
 - Heat the specimen to the test temperature and allow it to stabilize.
 - Apply a constant tensile load to the specimen.
 - Monitor and record the strain as a function of time.
- Data Analysis:
 - For creep tests, plot the creep strain versus time to determine the creep rate.

- For stress-rupture tests, record the time to fracture at a given stress and temperature.

Standard: ASTM E606 - Standard Test Method for Strain-Controlled Fatigue Testing.[\[28\]](#)[\[33\]](#)[\[34\]](#)
[\[35\]](#)[\[36\]](#)

Equipment:

- Servohydraulic testing machine capable of strain-controlled cyclic loading.
- High-temperature furnace.
- Extensometer.

Procedure:

- Specimen Preparation:
 - Machine LCF specimens according to ASTM E606 guidelines.
- Test Execution:
 - Mount the specimen in the testing machine.
 - Heat the specimen to the test temperature.
 - Apply a cyclic strain with a defined waveform (e.g., triangular) and strain amplitude.
 - Continue cycling until a crack initiates and grows to a specified size, or the specimen fails.
- Data Analysis:
 - Record the number of cycles to failure.
 - Plot the strain amplitude versus the number of cycles to failure to generate a fatigue life curve.

Conclusion

The proper application of vacuum-grade **ferroniobium** is fundamental to achieving the superior high-temperature mechanical properties required for turbine blade superalloys. By carefully controlling the chemical composition and adhering to detailed protocols for melting, heat treatment, and mechanical testing, researchers and engineers can effectively develop and validate advanced superalloys with enhanced performance and reliability for the next generation of gas turbines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. specialmetals.com [specialmetals.com]
- 2. a.storyblok.com [a.storyblok.com]
- 3. seathertechnology.com [seathertechnology.com]
- 4. niobium.tech [niobium.tech]
- 5. tms.org [tms.org]
- 6. tms.org [tms.org]
- 7. assets.niobium.tech [assets.niobium.tech]
- 8. [Ferro Niobium | Tennant Metallurgical Group Ltd](http://Ferro%20Niobium%20%7C%20Tennant%20Metallurgical%20Group%20Ltd) [tenmet.co.uk]
- 9. [MBR Metals](http://MBR%20Metals) [mbrmetals.com]
- 10. webstore.ansi.org [webstore.ansi.org]
- 11. americanelements.com [americanelements.com]
- 12. webstore.ansi.org [webstore.ansi.org]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. ebiltegia.mondragon.edu [ebiltegia.mondragon.edu]

- 18. home.iitk.ac.in [home.iitk.ac.in]
- 19. CN102719686B - Method for smelting nickel-based high temperature alloy in vacuum induction furnace - Google Patents [patents.google.com]
- 20. Inconel 718 | Tech Steel & Materials [techsteel.net]
- 21. Inconel Nickel Alloy 718 Heat Treatment Process - Songshun Steel [songshunsteel.com]
- 22. ufdcimages.uflib.ufl.edu [ufdcimages.uflib.ufl.edu]
- 23. testresources.net [testresources.net]
- 24. zwickroell.com [zwickroell.com]
- 25. ASTM E8 | Tensile Testing Standards & Procedures - Valence [valencesurfacetech.com]
- 26. faculty.up.edu [faculty.up.edu]
- 27. galvanizeit.com [galvanizeit.com]
- 28. What are the Main Creep and Fatigue Testing Methods for Turbine Blades? [newayaerotech.com]
- 29. dl.asminternational.org [dl.asminternational.org]
- 30. asmedigitalcollection.asme.org [asmedigitalcollection.asme.org]
- 31. faculty.washington.edu [faculty.washington.edu]
- 32. m.youtube.com [m.youtube.com]
- 33. zwickroell.com [zwickroell.com]
- 34. Introduction to the ASTM E606 Standard | Laboratory Testing [labtesting.com]
- 35. ASTM E606 - Strain-controlled fatigue testing - STEP Lab [step-lab.com]
- 36. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application of Vacuum-Grade Ferroniobium for Turbine Blade Superalloys]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13753430#application-of-vacuum-grade-ferroniobium-for-turbine-blade-superalloys>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com